![molecular formula C6H7Cl2N3 B3033999 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1314790-85-6](/img/structure/B3033999.png)
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
説明
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, also known as CP-466722, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the enzyme myosin light chain kinase (MLCK), which is involved in the regulation of smooth muscle contraction. CP-466722 has been found to be effective in the treatment of various diseases, including asthma, pulmonary hypertension, and cerebral vasospasm.
科学的研究の応用
Synthesis of Antifols and Antiparasitic Selectivity : Research on the synthesis of antifols related to 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has shown that nitrogen-linked mono- and dichlorobenzoyl groups or the 3,4-dichlorophenylthiocarbamoyl group can enhance antiparasitic selectivity without increasing host toxicity. This enhancement is notable in the context of antimalarial assays for both murine and avian malaria (Southwick, Amarnath, & Madhav, 1974).
Interaction with Glycine Esters : A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. It was found that the reaction in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study contributes to understanding the formation of previously unknown derivatives, which might be of interest in the synthesis of potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of 6,7-Dihydro-5H-Pyrrolo[3,4-d]Pyrimidines Derivatives : The synthesis and exploration of various derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines have been conducted, revealing the potential for pharmaceutical applications. This includes the synthesis of 6-acyl derivatives and 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives, highlighting the chemical versatility and potential utility of these compounds (Sheradsky & Southwick, 1967).
Synthesis for Kinase Research : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, along with their application in kinase research areas, has been a significant area of study. The use of diazaoxindoles as a novel scaffold in kinase research highlights the compound's potential in pharmaceutical research (Cheung, Harris, & Lackey, 2001).
Antiviral and Antitumor Activity : Research has been conducted on the synthesis and evaluation of certain pyrrolo[2,3-d]pyrimidines derivatives for their antiproliferative and antiviral activity. This includes studies on derivatives like 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, highlighting their potential in developing novel antiviral and antitumor agents (Pudlo et al., 1990).
将来の方向性
The future directions for “2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride” could involve further exploration of its potential biological activities. Pyrrolopyrimidines have been studied for their potential as therapeutic agents in various diseases . Therefore, more research could be conducted to understand the potential applications of “this compound” in medicine.
作用機序
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit the activity of janus kinase (jak) and cyclin-dependent kinases (cdks) . These kinases play crucial roles in cell division, death, and tumor formation processes .
Mode of Action
It’s plausible that it interacts with its targets (like jak and cdks) and inhibits their activity, thereby interfering with the jak-stat signaling pathway and cell cycle progression .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway and cell cycle progression due to its potential inhibitory effects on JAK and CDKs . These pathways are involved in cell division, death, and tumor formation processes .
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles .
Result of Action
Similar compounds have shown to induce cell cycle arrest and apoptosis in certain cell lines . They also increase proapoptotic proteins and downregulate anti-apoptotic proteins .
生化学分析
Biochemical Properties
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . This interaction is significant as it helps in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers . The compound’s ability to bind to the allosteric pocket of RIPK1 and act as a type III inhibitor highlights its potential as a therapeutic agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This regulation of gene expression leads to cell cycle arrest and apoptotic death of cancer cells, making it a promising compound for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . Additionally, it interacts with Bcl2 anti-apoptotic protein, reducing its activity and promoting apoptosis in cancer cells . These interactions at the molecular level are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, ensuring its efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of necroptosis and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis and induces apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with RIPK1 and Bcl2 proteins influences cellular metabolism by modulating the balance between cell survival and death . These metabolic interactions are essential for understanding the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and distribution in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.
特性
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-6-9-2-4-1-8-3-5(4)10-6;/h2,8H,1,3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXRFXCELOADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)
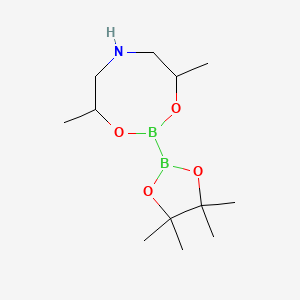
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)
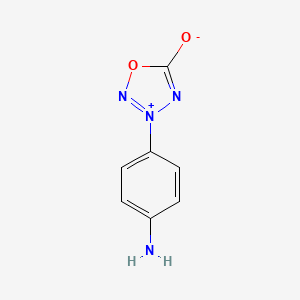
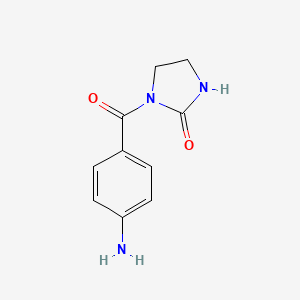

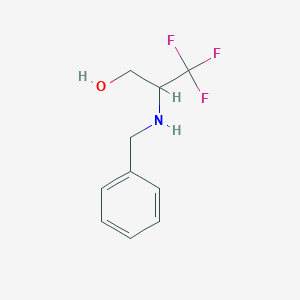
![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)
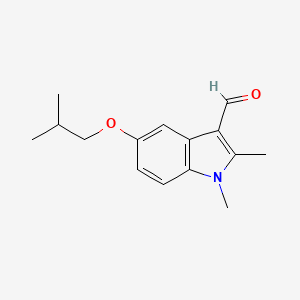
![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)
![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)
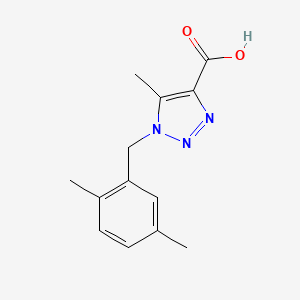
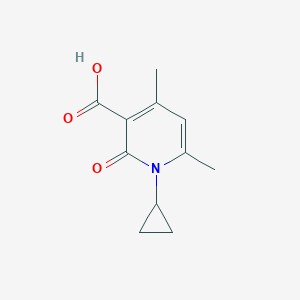
![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)
